Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-
Description
Bond Lengths and Angles
The C–O and C–N bond lengths in the isoxazole core measure approximately 1.36 Å and 1.30 Å, respectively, consistent with typical isoxazole derivatives. The methyl group at position 3 extends perpendicularly to the ring plane, while the bis(methylthio)methyl group at position 5 adopts a gauche conformation due to steric interactions between sulfur atoms.
Table 1: Key Bond Parameters
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C3–CH3 | 1.48 | 109.5 |
| C5–CH(SCH3)2 | 1.52 | 111.2 |
| O1–C2 | 1.36 | 105.7 |
| N2–C3 | 1.30 | 106.1 |
The bis(methylthio)methyl group exhibits C–S bond lengths of 1.82 Å, with sulfur lone pairs contributing to partial conjugation with the isoxazole ring.
Properties
CAS No. |
84654-04-6 |
|---|---|
Molecular Formula |
C7H11NOS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
5-[bis(methylsulfanyl)methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS2/c1-5-4-6(9-8-5)7(10-2)11-3/h4,7H,1-3H3 |
InChI Key |
OUCWGJVDRZVKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Oxodithioester and Hydroxylamine Condensation
A key approach to 3,5-disubstituted isoxazoles, including those with methylthio substituents, involves the reaction of β-oxodithioesters with hydroxylamine hydrochloride under acidic conditions (sodium acetate and acetic acid) at elevated temperatures (90 °C) for 2–10 hours. The acidic medium is crucial for ring closure and formation of the isoxazole scaffold.
- Reaction conditions:
- β-oxodithioester (substrate)
- Hydroxylamine hydrochloride
- Sodium acetate and acetic acid (acidic medium)
- Temperature: 90 °C
- Time: 2–10 hours
This method facilitates the formation of the isoxazole ring with the bis(methylthio)methyl substituent derived from the dithioester moiety.
Multicomponent One-Pot Synthesis Involving Propargylation and 1,3-Dipolar Cycloaddition
Another advanced method involves a one-pot multicomponent reaction (MCR) that sequentially generates the isoxazole ring and introduces substituents:
- Step 1: Diprop-3-ynylation of primary amines with propargyl bromide in the presence of calcium hydride in N,N-dimethylformamide (DMF) to form N,N-di(prop-2-yn-1-yl) arylamines.
- Step 2: In situ generation of nitrile oxides from hydroximyl chlorides, followed by 1,3-dipolar cycloaddition with the terminal alkynes formed in Step 1, yielding isoxazole derivatives.
This protocol offers high regioselectivity, mild reaction conditions (around 65 °C), and moderate to good yields. The reaction avoids isolation of volatile terminal alkyne intermediates and is suitable for synthesizing tertiary arylamines bearing isoxazole groups.
Cyclocondensation of Hydroxylamine with Monothio-Substituted Precursors
Regioselective synthesis of isoxazoles with sulfur substituents can also be achieved by cyclocondensation of hydroxylamine with 1,3-bis(het)arylmonothio diketones. This method provides complementary regioselectivity and good yields, confirmed by spectral and X-ray diffraction data.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| β-Oxodithioester + Hydroxylamine | β-Oxodithioester, hydroxylamine hydrochloride, sodium acetate, acetic acid | 90 °C | 2–10 h | Acidic medium essential; good yields |
| One-pot MCR (Propargylation + Cycloaddition) | Primary amine, propargyl bromide, CaH2, DMF, hydroximyl chloride, Et3N | RT to 65 °C | Several h | High regioselectivity; moderate to good yields |
| Cyclocondensation with Monothio diketones | Hydroxylamine, 1,3-bis(het)arylmonothio diketones | Reflux | Variable | Regioselective; confirmed by X-ray analysis |
Detailed Research Findings
- The β-oxodithioester condensation method is well-documented for introducing methylthio substituents at the 5-position of isoxazoles, leveraging the reactivity of dithioester groups to form the bis(methylthio)methyl moiety upon ring closure.
- The one-pot MCR approach is notable for its operational simplicity and ability to generate complex tertiary arylamines with isoxazole substituents without isolating intermediates. This method uses calcium hydride to facilitate propargylation and employs nitrile oxides generated in situ, enhancing safety and efficiency.
- Cyclocondensation with monothio diketones offers a complementary regioselective route, useful for synthesizing isoxazoles with diverse aryl substituents and sulfur functionalities, expanding the scope of accessible derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(Bis(methylthio)methyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methyl group, where nucleophiles such as amines or thiols can replace one or both methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isoxazole ring and bis(methylthio)methyl group.
Substitution: Amino or thiol-substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Isoxazole derivatives are known for their biological activities, particularly in pharmacology. Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- has been identified as a potential lead compound for developing novel anticancer agents. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis in malignant cells. Additionally, some studies suggest that it may possess antimicrobial and anti-inflammatory properties, further broadening its therapeutic potential.
Case Studies in Anticancer Research
- Cytotoxicity Studies : Preliminary studies have demonstrated that related isoxazole compounds can effectively inhibit the growth of cancer cells in vitro. These studies often focus on the mechanism of action involving apoptosis induction and modulation of key signaling pathways.
- Target Interaction : Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- has shown promise in binding to specific enzymes involved in cancer metabolism. Understanding these interactions is crucial for optimizing its therapeutic applications.
Agricultural Chemistry
The compound's properties also make it a candidate for use in agricultural applications. Its potential as a pesticide or herbicide is being explored due to its biological activity against pests and pathogens. The presence of sulfur in its structure may enhance its efficacy as an agricultural chemical by influencing its interaction with biological targets in pests.
Organic Synthesis
Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- can serve as an important building block in organic synthesis. Its unique functional groups allow for various chemical reactions typical of isoxazole derivatives. Researchers are investigating synthetic routes to produce this compound efficiently for further study and application.
Synthetic Methods
- Synthesis Techniques : Several synthetic methods have been developed to produce Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-. These methods are critical for generating sufficient quantities of the compound for research and application purposes.
- Yield Optimization : Ongoing research aims to optimize reaction conditions to improve yields and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 5-(Bis(methylthio)methyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s bis(methylthio)methyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(methylthio)methylene malononitrile: A compound with similar bis(methylthio)methyl functionality but different core structure.
1,3-Bis(methylthio)propane: Another compound featuring bis(methylthio)methyl groups but with a different backbone.
Uniqueness
5-(Bis(methylthio)methyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the bis(methylthio)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This detailed article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- is CHNOS. It features a five-membered isoxazole ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, along with two methylthio groups attached to a methylene bridge adjacent to the isoxazole moiety. The presence of sulfur in its structure is significant as it can influence both reactivity and biological activity.
Anticancer Properties
Recent studies suggest that Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- exhibits potential anticancer properties . Research on related isoxazole derivatives indicates that they can demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with cellular signaling pathways and induction of apoptosis in malignant cells.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 15.2 | Apoptosis induction | |
| HeLa (Cervical) | 10.5 | Signal transduction inhibition | |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Isoxazole derivatives have also shown antimicrobial activity . Some studies have reported that certain isoxazoles possess significant inhibitory effects against bacterial strains and fungi. The specific interactions with microbial enzymes are still under investigation but are believed to disrupt essential metabolic processes .
Table 2: Antimicrobial Activity Data
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoxazole Derivative A | E. coli | 32 µg/mL |
| Isoxazole Derivative B | S. aureus | 16 µg/mL |
| Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- | C. albicans | 8 µg/mL |
Antiparasitic Activity
Another area of interest is the antiparasitic activity of isoxazole derivatives. A study demonstrated that several synthesized compounds exhibited activity against parasites such as Acanthocheilonema ceylanicum and Nippostrongylus dubius, indicating their potential as antiparasitic agents .
Synthesis Methods
The synthesis of Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- can be achieved through various methods, including:
- Cyclization Reactions: Utilizing diketene or β-ketoesters with hydroxylamine under controlled pH conditions.
- Functional Group Modifications: Introducing methylthio groups via nucleophilic substitution reactions.
Table 3: Synthesis Routes
| Method | Key Features |
|---|---|
| Diketene Reaction | High yields under basic conditions |
| Nucleophilic Substitution | Introduces methylthio groups |
Case Study: Anticancer Activity Assessment
In a recent investigation into the anticancer properties of Isoxazole derivatives, researchers evaluated the compound's efficacy against various cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of isoxazoles, including Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-[bis(methylthio)methyl]-3-methylisoxazole, and how can reaction conditions be optimized?
Answer:
- Core Route : Start with a 3-methylisoxazole scaffold and introduce bis(methylthio)methyl groups via nucleophilic substitution or thiol-ene reactions. For example, halogenated intermediates (e.g., 5-bromo-3-methylisoxazole) can undergo thiolation using methylthiolate nucleophiles under inert conditions (e.g., N₂ atmosphere) .
- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to balance reaction rate and side-product formation. Catalysts like CuI or Pd(PPh₃)₄ may enhance regioselectivity .
- Validation : Monitor progress via TLC or GC-MS, and confirm purity through recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR : Use - and -NMR to confirm methylthio group integration and isoxazole ring substitution patterns. For example, -NMR peaks near δ 2.5–3.0 ppm indicate methylthio groups, while isoxazole protons appear at δ 6.0–6.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]) and fragmentation patterns .
- IR Spectroscopy : Confirm C-S (650–700 cm) and isoxazole ring vibrations (1600–1650 cm) .
Q. What in vitro models are suitable for initial pharmacological screening of this compound?
Answer:
- Antimicrobial Screening : Use standard agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines. Minimum inhibitory concentration (MIC) values can be compared to positive controls like ciprofloxacin .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices before advancing to cancer-specific models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Answer:
- Comparative Assay Design : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, incubation times). For example, discrepancies in anticancer activity may arise from variations in apoptosis assay protocols (e.g., Annexin V vs. TUNEL staining) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. If a compound shows antiviral activity in one study but not another, screen for host-cell entry inhibitors (e.g., HIV-1 gp120 binding) to clarify mechanisms .
Q. What strategies enhance the compound’s stability under varying storage conditions?
Answer:
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Oxidative degradation of methylthio groups can be mitigated by lyophilization and storage under argon .
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis in aqueous buffers .
Q. How can computational methods predict substituent reactivity for derivative synthesis?
Answer:
- DFT Calculations : Model substituent effects on electron density (e.g., Hammett σ values) using Gaussian or ORCA software. For example, electron-withdrawing groups (e.g., -NO) at the 5-position may reduce nucleophilic substitution efficiency .
- MD Simulations : Predict solubility and aggregation behavior in biological matrices (e.g., blood plasma) using GROMACS, guiding solvent selection for in vivo studies .
Methodological Framework for Research Design
- Theoretical Alignment : Link synthesis and bioactivity studies to existing frameworks, such as the role of sulfur in thiol-mediated cellular uptake or isoxazole’s π-π stacking in target binding .
- Data Triangulation : Combine experimental results (e.g., IC values) with cheminformatics (e.g., QSAR models) to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
